2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene
Overview
Description
2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene is a complex organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene typically involves multiple steps, starting with the naphthalene core. One common approach is to first introduce the methoxy group via electrophilic aromatic substitution, followed by bromination to add the bromomethyl and bromo groups at the appropriate positions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The bromo groups can be reduced to form corresponding hydrocarbons.
Substitution: : The methoxy and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alkanes or alkenes.
Substitution: : A wide range of functionalized naphthalenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene can be used to study the effects of halogenated compounds on biological systems. It may also serve as a probe in biochemical assays.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : It could bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(bromomethyl)-4-methoxybenzene: : Similar structure but different positions of substituents.
2-Bromo-1-(bromomethyl)-6-methoxynaphthalene: : Similar but lacks the trifluoromethyl group.
2-Bromo-1-(bromomethyl)-5-(trifluoromethyl)naphthalene: : Similar but lacks the methoxy group.
Uniqueness
The uniqueness of 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene lies in its combination of multiple functional groups, which provides a high degree of reactivity and versatility in chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2F3O/c1-19-11-5-3-7-8(12(11)13(16,17)18)2-4-10(15)9(7)6-14/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNMRDCRDDAED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)Br)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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